![molecular formula C26H31N3O3 B2659741 Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 904443-01-2](/img/structure/B2659741.png)
Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C26H31N3O3 and its molecular weight is 433.552. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Weight | 461.6 g/mol |
Molecular Formula | C28H35N3O3 |
LogP | 5.0542 |
Polar Surface Area | 52.21 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
This compound exhibits its biological effects through various mechanisms. It is believed to interact with multiple biological targets, including receptors involved in neurotransmission and calcium signaling pathways.
Calcium Channel Modulation
Research indicates that similar compounds in the tetrahydropyrimidine class can function as calcium channel blockers. For instance, Nifetepimine, a related compound, has been shown to down-modulate SERCA3 (sarco/endoplasmic reticulum Ca2+ -ATPase 3), which is critical for calcium homeostasis in cells . This suggests a potential pathway for this compound to influence cellular calcium levels and related signaling cascades.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures. For example, derivatives of tetrahydropyrimidines have shown promising activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The specific effects of this compound on cancer cells remain to be fully elucidated but warrant investigation.
Neurological Effects
The compound's structure suggests potential interactions with muscarinic receptors, which are implicated in neurological disorders such as Alzheimer's disease . Compounds that act on these receptors can modulate cognitive functions and may provide therapeutic benefits in neurodegenerative conditions.
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of related tetrahydropyrimidines on glioma cell lines demonstrated significant reductions in cell viability at specific concentrations . These findings suggest that this compound may exhibit similar activities.
- Animal Models : In animal models of neurodegeneration, compounds structurally related to ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-phenyltetrahydropyrimidines have been shown to improve cognitive deficits and reduce neuroinflammation .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of tetrahydropyrimidine derivatives, including ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, as anticancer agents. The compound has been synthesized using methods such as the Biginelli reaction, which is known for producing highly functionalized heterocycles that exhibit anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, suggesting a promising avenue for cancer therapy development .
1.2 Neuropharmacological Effects
The structural features of this compound suggest potential neuropharmacological applications. Compounds containing piperidine moieties are often investigated for their effects on neurotransmitter systems. Preliminary pharmacological evaluations indicate that this compound may exhibit activity in modulating dopaminergic and serotonergic pathways, which could be beneficial in treating neurological disorders such as depression and Parkinson's disease .
Synthetic Methodologies
2.1 Biginelli Reaction
The Biginelli reaction is a key synthetic route for creating compounds like this compound. This reaction involves the condensation of an aldehyde, a β-ketoester (or similar compound), and urea or thiourea under acidic conditions to yield 3,4-dihydropyrimidinones. The efficiency of this method allows for high yields and the introduction of diverse functional groups into the final product .
2.2 Optimization and Derivatization
Further optimization of synthetic routes has been explored to enhance the yield and selectivity of ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-phenyl derivatives. Techniques such as microwave-assisted synthesis and solvent-free conditions have been employed to streamline the production process while maintaining or improving biological activity .
Biological Evaluations
3.1 In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and mechanism of action of ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo derivatives against various cancer cell lines. These studies typically involve measuring cell viability using assays such as MTT or XTT and analyzing apoptosis through flow cytometry and caspase activity assays .
3.2 In Vivo Studies
Preclinical studies are essential for evaluating the therapeutic potential of this compound in animal models. Research has focused on assessing both efficacy and safety profiles through administration routes such as oral or intravenous delivery in models of cancer and neurological disorders .
Properties
IUPAC Name |
ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3/c1-2-32-25(30)23-22(27-26(31)28-24(23)21-11-7-4-8-12-21)18-29-15-13-20(14-16-29)17-19-9-5-3-6-10-19/h3-12,20,24H,2,13-18H2,1H3,(H2,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKITCROTAQRDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.